![molecular formula C16H11FN2O2S B7471081 7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione
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Overview
Description
7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations, and future directions for research.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione involves the inhibition of specific enzymes and pathways in the body. This compound has been shown to inhibit the activity of certain kinases and phosphatases, leading to the inhibition of cancer cell growth and inflammation.
Biochemical and physiological effects:
Studies have shown that 7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione has various biochemical and physiological effects on the body. This compound has been shown to reduce the levels of pro-inflammatory cytokines in the body, leading to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione in lab experiments include its high potency and selectivity towards specific enzymes and pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
For research on 7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione include its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, research can be conducted to optimize the synthesis method for this compound and to develop analogs with improved therapeutic properties.
Synthesis Methods
The synthesis of 7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione involves the reaction of 2-(4-fluorophenyl)-3-hydroxyquinazolin-4(1H)-one with thiosemicarbazide in the presence of a catalyst. This method has been optimized to provide a high yield of the desired compound.
Scientific Research Applications
The potential therapeutic applications of 7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione have been studied in various scientific research studies. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the body. It has also been studied for its potential use as an antimicrobial agent.
properties
IUPAC Name |
7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c1-9-12-6-14-15(21-8-20-14)7-13(12)18-16(22)19(9)11-4-2-10(17)3-5-11/h2-7H,1,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHAMGHWISSFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC3=C(C=C2NC(=S)N1C4=CC=C(C=C4)F)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione |
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